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Abstract

Namodenoson (CF102) is a small, orally bioavailable, highly selective A3 adenosine receptor
(A3AR) agonist under investigation for hepatocellular carcinoma (HCC) and metabolic
dysfunction-associated steatohepatitis (MASH).[1][2] The A3AR is a G protein-coupled receptor
that is significantly overexpressed in inflammatory and cancerous tissues compared to normal
cells, making it a promising therapeutic target.[3][4][5] Namodenoson exhibits a dual
mechanism of action: in pathological cells, it induces apoptosis by deregulating the Wnt/[3-
catenin and NF-kB signaling pathways; conversely, in normal cells, it exerts protective effects.
[1][6][7] This guide provides a comprehensive technical overview of Namodenoson,
summarizing its pharmacological properties, mechanism of action, preclinical and clinical data,
and key experimental methodologies.

Core Properties and Receptor Selectivity

Namodenoson, also known as CI-IB-MECA, is a synthetic ribose-based purine nucleoside (2-
chloro-N6-(3-iodobenzyl)-adenosine-5'- N-methyl-uronamide).[6] Its molecular formula is
C1sH18CIN6Oa4, with a molecular weight of 544.73 Da.[3][8] It is a water-insoluble, orally
bioavailable small molecule.[4][9] Namodenoson demonstrates high affinity and remarkable
selectivity for the human A3AR.
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Selectivity vs. Selectivity vs.

Parameter Value Reference
Al1AR A2AAR
) ~2500 - 4750- ~1400 - 1770-
Ki (A3AR) 0.33-0.661 nM [3][10][11]
fold fold

Mechanism of Action

Namodenoson's activity is dictated by the expression level of ASAR on the cell surface.[1][3] In
diseased cells with high A3AR expression, it triggers pro-apoptotic signaling, while in normal
cells with low A3AR expression, it can induce protective and regenerative responses.

Anti-Cancer and Anti-Inflammatory Effects in
Pathological Cells

Upon binding to the overexpressed A3AR on cancer or inflammatory cells, Namodenoson
initiates a Gai-protein-coupled signaling cascade that results in the deregulation of key survival
pathways.[4][5][12]

» PI3K/Akt and NF-kB Pathway Inhibition: A3AR activation leads to the inhibition of
phosphoinositide 3-kinase (PI3K) and its downstream effector, Akt.[5][12][13] This, in turn,
suppresses the nuclear factor kappa B (NF-kB) signaling pathway, a critical regulator of
inflammation and cell survival.[6][14][15]

o Wnt/B-catenin Pathway Deregulation: The inhibition of the PI3K/Akt axis results in the
upregulation and activation of Glycogen Synthase Kinase-3[3 (GSK-3[3).[13][14][15] Active
GSK-3[ phosphorylates [3-catenin, marking it for ubiquitination and proteasomal degradation.
[1][14] This prevents B-catenin's translocation to the nucleus, thereby inhibiting the
transcription of Wnt target genes like cyclin D1 that promote proliferation.[13][15]

« Induction of Apoptosis: The combined inhibition of these pro-survival pathways leads to the
upregulation of pro-apoptotic proteins such as Bad and Bax, ultimately resulting in
programmed cell death.[8][16][17]
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Signaling cascade in cancer/inflammatory cells.
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Protective Effects in Normal Tissues

In contrast to its effect on pathological cells, Namodenoson demonstrates protective and
regenerative properties by modulating cytokine production from normal cells.[1][3][6]

¢ Stimulation of G-CSF: In normal hematopoietic and bone marrow cells, Namodenoson
binding to ASAR leads to the upregulation of IKK and NF-kB, resulting in the production and
release of granulocyte-colony stimulating factor (G-CSF).[1][3][8]

o Upregulation of Adiponectin: Binding to A3AR on adipocytes stimulates the production of
adiponectin, an adipokine with known anti-inflammatory, anti-fibrotic, and metabolism-
regulating properties.[1][3][18]
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Protective signaling pathways in normal cells.

Preclinical Efficacy Data

Namodenoson's anti-tumor and anti-inflammatory effects have been validated in multiple

preclinical models.

In Vitro Anti-proliferative Activity

Studies on pancreatic carcinoma cell lines demonstrate a potent, dose-dependent inhibition of

cell growth.
Cell Line Assay Concentration Grcfw-th Reference
Inhibition (%)
BxPC-3 3[H]-thymidine 0.01 nM 27.9% + 2.3% [14]
BxPC-3 3[H]-thymidine 0.1 nM 53.7% * 6.3% [14]
BxPC-3 3[H]-thymidine 1nM 67.4% + 1.7% [14]
BxPC-3 Presto Blue 5nM 49.7% + 8.2% [15]
BxPC-3 Presto Blue 10 nM 66.3% + 10.5% [15]
BxPC-3 Presto Blue 20 nM 82.7% + 7.1% [15]
BxPC-3 MTT 0.1 nM (alone) 48.6% + 1.4% [14]
BxPC-3 MTT 0-1nM (+ 65.4% = 1.4% [14]

Gemcitabine)

In Vivo Anti-Tumor Efficacy

Namodenoson effectively inhibits tumor growth in animal models of HCC and pancreatic

cancer.
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Dose &

Cancer Model Animal Model Key Finding Reference
Schedule

) Nude mice ) Significant
Pancreatic 10 pg/kg, twice o
) (BxPC-3 ) inhibition of [16]
Carcinoma daily, 35 days
xenograft) tumor growth
Bell-shaped dose
Hepatocellular Rats (N1S1 1-1000 pg/kg, response, ]
Carcinoma orthotopic) thrice daily maximal effect at

100 pg/kg

Clinical Trial Data

Namodenoson has been evaluated in Phase Il and Il clinical trials for HCC and MASH

(formerly NASH), demonstrating a favorable safety profile and signals of efficacy, particularly in

specific patient subpopulations.[1][6][19]

Efficacy in Hepatocellular Carcinoma (Phase Il)

A randomized, placebo-controlled study (NCT02128958) evaluated Namodenoson (25 mg
BID) as a second-line therapy for advanced HCC patients with Child-Pugh B (CPB) cirrhosis.[8]
[20] While the primary endpoint of overall survival (OS) for the entire study population was not

met, a pre-planned subgroup analysis of patients with less severe liver dysfunction (CPB7)

showed promising results.[20]
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Endpoint
Namodenoson HR (95% CI) /
(CPB7 Placebo Reference
(25 mg BID) p-value
Subgroup)
Median Overall
, 6.9 months 4.3 months 0.81 (0.45-1.43)  [8][20]
Survival (OS)
12-month OS
44% 18% p =0.028 [20]
Rate
Median
Progression-Free 3.5 months 1.9 months 0.89 (0.51-1.55) [8][20]
Survival (PFS)
Partial Response
8.8% (3/34) 0% (0/21) - [20]

Rate

Based on these signals, a pivotal Phase 11l study (LIVERATION, NCT05201404) in the HCC
CPB7 population is ongoing.[3][21]

Efficacy in NAFLD/MASH (Phase lla)

A randomized, double-blind, placebo-controlled study evaluated two doses of Namodenoson
for 12 weeks in patients with NAFLD/NASH.[1][18] The trial demonstrated significant anti-
inflammatory and metabolic benefits.
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Endpoint (at

Namodenoson p-value (vs.
12 or 16 Placebo Reference
(25 mg BID) Placebo)
weeks)
Change in ALT
-15.4 U/L -1.7 U/L p = 0.066 [1]18]
(12 wks)
ALT
Normalization 36.8% of patients  10.0% of patients p =0.038 [11[7]
(16 wks)
Change in AST
-8.1 U/L +0.3 U/L p =0.03 [1][18]
(12 wks)
Change in
Adiponectin (12
+539 ng/mL -78 ng/mL p =0.032 [1][18]
wks, 12.5 mg
dose)

Change in FIB-4 Significant
- p=0.01 [18]
Score (12 wks) decrease

Key Experimental Methodologies

The characterization of Namodenoson involves a range of standard and specialized
pharmacological assays.
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General experimental and development workflow.
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Radioligand Binding Assay

This assay is used to determine the binding affinity (Ki) of Namodenoson for the ASAR.

e Membrane Preparation: HEK293 or CHO cells stably expressing the human A3AR are
cultured and harvested. The cells are homogenized in an ice-cold buffer (e.g., 50mM Tris-
HCI, 5mM MgCI2, pH 7.4) with protease inhibitors. A membrane fraction is isolated via
differential centrifugation.[22]

e Binding Reaction: A constant concentration of a suitable radioligand (e.g., [*2°I]]JAB-MECA) is
incubated with the cell membranes in the presence of increasing concentrations of unlabeled
Namodenoson.

e Separation and Detection: The reaction is terminated by rapid filtration through glass fiber
filters, separating bound from free radioligand. The radioactivity retained on the filters is
quantified using a gamma counter.

o Data Analysis: Non-specific binding is determined in the presence of a saturating
concentration of a non-radioactive agonist. Specific binding is calculated, and the data are
fitted to a one-site competition model to determine the IC50, from which the Ki value is
calculated using the Cheng-Prusoff equation.

Cell Proliferation Assay (e.g., MTT or PrestoBlue)

This assay measures the effect of Namodenoson on the viability and metabolic activity of
cancer cell lines.

¢ Cell Plating: Cancer cells (e.g., BXPC-3) are seeded into 96-well plates at a predetermined
density and allowed to adhere overnight.

o Compound Treatment: Cells are treated with a range of concentrations of Namodenoson
(e.g., 0.01 nM to 20 nM) or vehicle control for a specified duration (e.g., 48-72 hours).[10][14]

o Reagent Incubation: A reagent such as MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-
diphenyltetrazolium bromide) or PrestoBlue is added to each well. Viable, metabolically
active cells reduce the reagent into a colored formazan product or a fluorescent compound,
respectively.
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 Signal Quantification: After incubation, the signal is quantified using a microplate reader
(absorbance for MTT, fluorescence for PrestoBlue).

» Data Analysis: The signal is normalized to the vehicle control wells to calculate the
percentage of cell growth inhibition for each concentration. An IC50 value can be determined
by fitting the data to a dose-response curve.

Western Blot Analysis

This technique is used to confirm the mechanism of action by measuring changes in the
expression or phosphorylation status of key signaling proteins.

o Cell Lysis: Cells treated with Namodenoson or vehicle are lysed to extract total protein.
Protein concentration is determined using a BCA or Bradford assay.

o Electrophoresis and Transfer: Equal amounts of protein from each sample are separated by
size using SDS-PAGE and then transferred to a nitrocellulose or PVYDF membrane.

e Immunoblotting: The membrane is blocked and then incubated with primary antibodies
specific to target proteins (e.g., A3AR, p-Akt, total Akt, NF-kB, GSK-33, B-catenin, Bax, (3-
actin).[5][14][15]

o Detection: The membrane is washed and incubated with a horseradish peroxidase (HRP)-
conjugated secondary antibody. The signal is detected using an enhanced
chemiluminescence (ECL) substrate and imaged.

e Analysis: Band intensities are quantified using densitometry software and normalized to a
loading control (e.g., B-actin) to determine the relative change in protein expression.[15]

Conclusion

Namodenoson is a highly selective A3AR agonist with a well-defined, dual mechanism of
action that targets pathological cells for apoptosis while exerting protective effects on normal
tissues.[1][7] Its oral bioavailability and favorable safety profile have been demonstrated in
multiple clinical trials.[6][20] Preclinical data show potent anti-tumor activity, and clinical studies
have provided signals of efficacy in difficult-to-treat patient populations, such as advanced HCC
with Child-Pugh B7 cirrhosis and MASH.[3][20] Ongoing pivotal trials will further clarify the
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therapeutic potential of Namodenoson as a novel targeted therapy for liver diseases and
cancer.[21][23]

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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